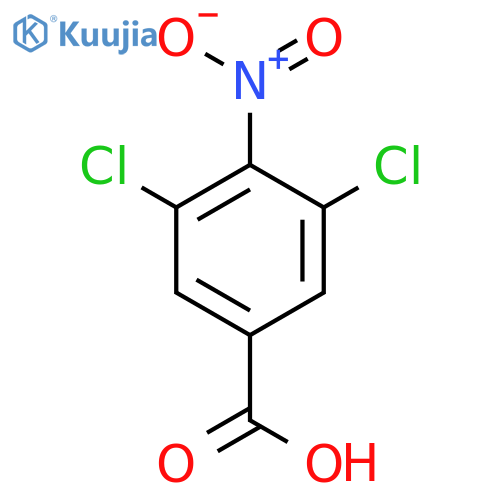

Cas no 69708-32-3 (BENZOIC ACID, 3,5-DICHLORO-4-NITRO-)

69708-32-3 structure

商品名:BENZOIC ACID, 3,5-DICHLORO-4-NITRO-

BENZOIC ACID, 3,5-DICHLORO-4-NITRO- 化学的及び物理的性質

名前と識別子

-

- BENZOIC ACID, 3,5-DICHLORO-4-NITRO-

- 3,5-Dichloro-4-nitrobenzoic acid

- 69708-32-3

- SCHEMBL6718977

-

- インチ: InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12)

- InChIKey: NWZAOTIBIQHTIV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 234.9439130Da

- どういたいしつりょう: 234.9439130Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

BENZOIC ACID, 3,5-DICHLORO-4-NITRO- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013031849-1g |

3,5-Dichloro-4-nitrobenzoic acid |

69708-32-3 | 97% | 1g |

$1460.20 | 2023-09-01 | |

| Alichem | A013031849-250mg |

3,5-Dichloro-4-nitrobenzoic acid |

69708-32-3 | 97% | 250mg |

$499.20 | 2023-09-01 | |

| Alichem | A013031849-500mg |

3,5-Dichloro-4-nitrobenzoic acid |

69708-32-3 | 97% | 500mg |

$855.75 | 2023-09-01 |

BENZOIC ACID, 3,5-DICHLORO-4-NITRO- 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

69708-32-3 (BENZOIC ACID, 3,5-DICHLORO-4-NITRO-) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬